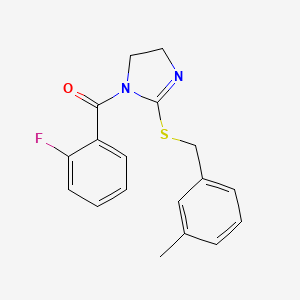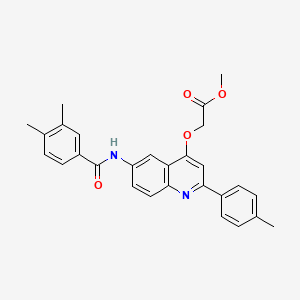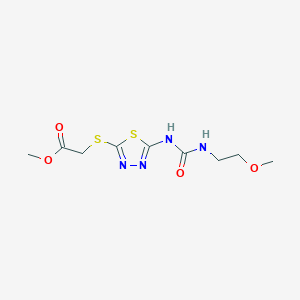
(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a compound with a somewhat similar structure, "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized by X-ray crystallography. The detailed molecular structure provides essential information on the arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For instance, the crystal structure of another related compound, "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone," was reported, showcasing the significance of thiophene as a core structure in medicinal chemistry (Nagaraju et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often explored through various organic reactions, including nucleophilic substitutions and electrophilic additions. These reactions can modify the compound, introducing new functional groups or changing its chemical behavior. A study on a similar compound highlighted an efficient synthetic route involving a Friedel-Crafts reaction followed by DMSO mediated α-oxidation (Zhou et al., 2009).
Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmaceuticals
Heterocyclic compounds, especially those containing thiophene rings and imidazole units, have shown a wide range of biological activities. They serve as key entities in developing drugs with antibacterial, antifungal, antiviral, and anticancer properties. For example, substituted thiophenes and imidazoles have been reported to possess distinct antitumor activities against various cancer cell lines, indicating their potential in cancer therapy research (Tang & Fu, 2018).
Material Science Applications
In material science, polymeric thiophenes have been utilized in organic electronics, including thin-film transistors and solar cells, due to their unique electronic properties. These materials have been synthesized and characterized for their potential in creating efficient, low-cost organic electronic devices (Woydziak, Fu, & Peterson, 2012).
Organic Synthesis and Catalyst Development
Research has also focused on developing new synthetic methodologies for heterocyclic compounds, leveraging catalyst- and solvent-free conditions, which are crucial for the greener synthesis of pharmaceutical intermediates. For instance, a microwave-assisted Fries rearrangement has been employed to synthesize complex heterocyclic amides efficiently (Moreno-Fuquen et al., 2019).
Fluorescence and Photostability Enhancement
Fluorophores, especially fluorinated ones, have improved photostability and spectroscopic properties. Fluorination has been shown to substantially enhance these properties, facilitating the development of novel fluorophores with potential applications in bioimaging and sensors (Volpi et al., 2017).
Anticonvulsant Agents
Compounds structurally similar to "(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" have been explored for their potential as anticonvulsant agents. Such studies have led to the synthesis of novel derivatives that showed promising results in preclinical models, suggesting the utility of this chemical framework in developing new treatments for neurological disorders (Malik & Khan, 2014).
Propriétés
IUPAC Name |
(2-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLFXNPLNACPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)